3,5-Diaminophenylboronic acid

Descripción general

Descripción

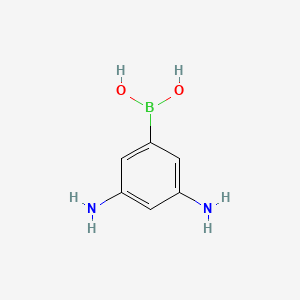

3,5-Diaminophenylboronic acid is an organic compound with the molecular formula C₆H₉BN₂O₂ It is a boronic acid derivative characterized by the presence of two amino groups at the 3 and 5 positions on the phenyl ring, along with a boronic acid functional group

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be involved in the suzuki-miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of 3,5-Diaminophenylboronic acid involves its interaction with its targets during the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids, including this compound, are known to play a significant role in the suzuki-miyaura cross-coupling reaction , which is a key process in organic synthesis.

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The suzuki-miyaura cross-coupling reaction, in which this compound plays a role, results in the formation of a new carbon-carbon bond .

Action Environment

It is known that boronic acids, including this compound, are generally environmentally benign .

Análisis Bioquímico

Biochemical Properties

The role of 3,5-Diaminophenylboronic acid in biochemical reactions is not well-documented in the literature. Boronic acids in general are known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as sugars and nucleic acids. This property allows this compound to interact with these molecules and potentially influence their function .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through several mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diaminophenylboronic acid typically involves the reaction of 3,5-dinitrophenylboronic acid with reducing agents to convert the nitro groups to amino groups. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as tin(II) chloride in hydrochloric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation of the sensitive boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diaminophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

Reduction: The boronic acid group can be reduced to a borane derivative.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Reagents like lithium aluminum hydride or diborane.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 3,5-Dinitrophenylboronic acid.

Reduction: 3,5-Diaminophenylborane.

Substitution: Various amide and sulfonamide derivatives.

Aplicaciones Científicas De Investigación

3,5-Diaminophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-nitrogen bonds.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Diaminophenylboronic acid: Similar structure but with amino groups at the 3 and 4 positions.

3,5-Dimethoxyphenylboronic acid: Contains methoxy groups instead of amino groups.

Phenylboronic acid: Lacks amino groups, only has the boronic acid functional group.

Uniqueness

3,5-Diaminophenylboronic acid is unique due to the presence of two amino groups, which significantly enhance its reactivity and versatility in chemical synthesis and biological applications. The combination of boronic acid and amino functionalities allows for a broader range of reactions and interactions compared to its analogs.

Actividad Biológica

3,5-Diaminophenylboronic acid (DAPBA) is a boronic acid derivative that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- Molecular Weight : 136.94 g/mol

- CAS Number : 30418-59-8

DAPBA features two amino groups at the 3 and 5 positions of the phenyl ring, which enhances its reactivity and solubility in biological systems. The boronic acid moiety allows for specific interactions with biomolecules, making it a candidate for various therapeutic applications.

Anticancer Properties

Research has highlighted DAPBA's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. In vitro studies indicate that DAPBA exhibits significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

-

Mechanism of Action :

- DAPBA disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- The compound induces apoptosis in cancer cells, as evidenced by increased markers of programmed cell death.

- Case Study :

Vascular Disruption

DAPBA has also been identified as a vascular disrupting agent (VDA). VDAs target the tumor vasculature, leading to decreased blood supply and subsequent tumor necrosis.

- Research Findings :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DAPBA is essential for evaluating its therapeutic potential:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) : Not permeant.

- Cytochrome P450 Interaction : Inhibits CYP3A4, which may affect drug metabolism .

Safety Profile

Toxicological assessments indicate that while DAPBA has therapeutic potential, it also possesses some toxicity risks. Precautions include monitoring for potential adverse effects such as gastrointestinal irritation and allergic reactions.

Applications in Drug Development

The unique properties of DAPBA make it suitable for various applications:

-

Drug Design :

- DAPBA can serve as a scaffold for designing new anticancer agents through structural modifications.

- Its ability to form complexes with biomolecules opens avenues for targeted drug delivery systems.

- Nanotechnology :

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Significant inhibition of tubulin polymerization; cytotoxicity against MCF-7 and MDA-MB-231 cells |

| Vascular Disruption | Effective in reducing tumor blood supply; promising results in mouse models |

| Pharmacokinetics | High GI absorption; inhibits CYP3A4; not BBB permeant |

| Toxicological Profile | Potential gastrointestinal irritation; requires monitoring |

Propiedades

IUPAC Name |

(3,5-diaminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQKYHBFROJAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717253 | |

| Record name | (3,5-Diaminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-16-7 | |

| Record name | (3,5-Diaminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.